(3-(Fluoromethyl)azetidin-1-yl)(piperidin-4-yl)methanone
CAS No.: 2091621-28-0
VCID: VC3123316
Molecular Formula: C10H17FN2O
Molecular Weight: 200.25 g/mol
* For research use only. Not for human or veterinary use.

Description |
Structural Features
SynthesisThe synthesis of (3-(Fluoromethyl)azetidin-1-yl)(piperidin-4-yl)methanone likely involves several steps, including the formation of the azetidine and piperidine rings and the introduction of the fluoromethyl group. Common methods for synthesizing such compounds include nucleophilic substitution reactions and the use of fluorinating agents. Potential ApplicationsWhile specific applications of (3-(Fluoromethyl)azetidin-1-yl)(piperidin-4-yl)methanone are not well-documented, compounds with similar structures have been explored for various therapeutic uses, including neurological disorders and metabolic diseases. The presence of fluorine often enhances metabolic stability, making it a desirable feature in drug design. Comparison with Similar Compounds
Research Findings and ChallengesDetailed research findings on (3-(Fluoromethyl)azetidin-1-yl)(piperidin-4-yl)methanone are scarce. Challenges in studying this compound include its synthesis complexity and the need for comprehensive biological activity assessments. Future DirectionsFuture studies should focus on synthesizing the compound efficiently and evaluating its biological activity through in vitro and in vivo experiments. This will help determine its therapeutic potential and identify potential targets for drug development. Given the lack of specific information on (3-(Fluoromethyl)azetidin-1-yl)(piperidin-4-yl)methanone, further research is necessary to explore its properties and applications fully. |
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CAS No. | 2091621-28-0 | ||||||||||||
Product Name | (3-(Fluoromethyl)azetidin-1-yl)(piperidin-4-yl)methanone | ||||||||||||
Molecular Formula | C10H17FN2O | ||||||||||||
Molecular Weight | 200.25 g/mol | ||||||||||||
IUPAC Name | [3-(fluoromethyl)azetidin-1-yl]-piperidin-4-ylmethanone | ||||||||||||
Standard InChI | InChI=1S/C10H17FN2O/c11-5-8-6-13(7-8)10(14)9-1-3-12-4-2-9/h8-9,12H,1-7H2 | ||||||||||||
Standard InChIKey | PZMFLOKWZDNEBK-UHFFFAOYSA-N | ||||||||||||
SMILES | C1CNCCC1C(=O)N2CC(C2)CF | ||||||||||||
Canonical SMILES | C1CNCCC1C(=O)N2CC(C2)CF | ||||||||||||
PubChem Compound | 121201644 | ||||||||||||
Last Modified | Aug 16 2023 |
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